molecular formula C25H29NO6S3 B11651884 dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11651884
M. Wt: 535.7 g/mol
InChI Key: PERRHKGYTMKMJZ-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate involves several steps

Biological Activity

Dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C15H19NO5S2\text{C}_{15}\text{H}_{19}\text{N}\text{O}_5\text{S}_2

It features a dithiole core with various functional groups that may influence its biological activity.

Research indicates that the compound exhibits antioxidant and anticancer properties . The proposed mechanisms include:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in cells.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInhibits proliferation in MCF-7 and HeLa cells
AntioxidantReduces oxidative stress in vitro
Enzyme InhibitionPotential inhibition of specific kinases

Anticancer Activity

A study evaluated the compound's effectiveness against breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The results demonstrated a significant reduction in cell viability at concentrations of 5 µM and 10 µM, with IC50 values calculated at approximately 3.18 µM for MCF-7 cells and 8.12 µM for HeLa cells. This suggests a strong potential for therapeutic application in oncology.

Antioxidant Properties

In vitro assays indicated that the compound effectively reduced levels of reactive oxygen species (ROS) in cultured cells. This activity was quantified using DPPH and ABTS radical scavenging assays, showing a dose-dependent response.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of similar compounds to elucidate the specific functional groups responsible for biological activity. Computational studies suggest that modifications to the dithiole moiety can enhance both anticancer and antioxidant activities.

Properties

Molecular Formula

C25H29NO6S3

Molecular Weight

535.7 g/mol

IUPAC Name

dimethyl 2-[1-(2-ethylbutanoyl)-6-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C25H29NO6S3/c1-8-13(9-2)21(27)26-16-11-10-14(30-5)12-15(16)17(20(33)25(26,3)4)24-34-18(22(28)31-6)19(35-24)23(29)32-7/h10-13H,8-9H2,1-7H3

InChI Key

PERRHKGYTMKMJZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N1C2=C(C=C(C=C2)OC)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C

Origin of Product

United States

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